1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine
CAS No.: 1039952-75-4
Cat. No.: VC2910220
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine - 1039952-75-4](/images/structure/VC2910220.png)
Specification
CAS No. | 1039952-75-4 |
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Molecular Formula | C12H19N3 |
Molecular Weight | 205.3 g/mol |
IUPAC Name | 1-(1-pyridin-4-ylethyl)piperidin-4-amine |
Standard InChI | InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3 |
Standard InChI Key | BSKFVHPAVOWLBA-UHFFFAOYSA-N |
SMILES | CC(C1=CC=NC=C1)N2CCC(CC2)N |
Canonical SMILES | CC(C1=CC=NC=C1)N2CCC(CC2)N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine features two principal heterocyclic systems: a piperidine ring and a pyridine ring. The piperidine ring contains a primary amine group at the 4-position, while the pyridine ring is attached to the piperidine nitrogen via an ethyl linker. This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions.
Chemical Identity
The molecular structure of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine contains fundamental elements that define its chemical identity and potential reactivity. Based on structural analysis and comparison with related compounds, the following properties can be inferred:
Property | Value/Description |
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Molecular Formula | C12H19N3 |
Molecular Weight | Approximately 205.3 g/mol |
IUPAC Name | 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine |
Functional Groups | Piperidine, pyridine, primary amine |
Chiral Centers | Potential chirality at the ethyl linker |
Structural Comparison with Related Compounds
The structural features of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine can be compared with similar compounds to understand potential differences in chemical behavior and biological activity. A related compound, (1-Pyridin-4-yl)piperidine, shares the pyridin-4-yl substituent but lacks both the ethyl linker and the 4-amine group on the piperidine ring . This structural difference is significant as it would affect the compound's physicochemical properties and potential biological interactions.
Physical and Chemical Properties
Predicted Physicochemical Properties
Based on structure-property relationships observed in similar heterocyclic compounds, the following physical and chemical properties can be estimated for 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine:
Chemical Reactivity
The reactivity of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would be primarily determined by its functional groups. The compound contains three nitrogen atoms with different chemical environments:
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The basic tertiary amine of the piperidine ring
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The less basic pyridine nitrogen
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The primary amine at the 4-position of piperidine
Each of these sites would exhibit different reactivity patterns and participate in different types of reactions. The primary amine group would be particularly reactive, capable of participating in various transformations including acylation, alkylation, and condensation reactions.
Synthesis Methodologies
Reductive Amination Approach
A viable synthetic route might involve reductive amination between 4-acetylpyridine and N-protected piperidin-4-amine, followed by deprotection:
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Protection of piperidin-4-amine (e.g., with Boc)
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Reductive amination with 4-acetylpyridine using a reducing agent such as sodium cyanoborohydride
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Deprotection of the Boc group using acidic conditions
Alkylation Approach
Another potential route could involve alkylation of piperidin-4-amine with a suitable pyridine derivative:
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Synthesis of 1-(pyridin-4-yl)ethyl halide
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Protection of piperidin-4-amine
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Alkylation of the piperidine nitrogen with the pyridine derivative
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Deprotection of the amine
Purification Methods
Purification of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would likely involve standard techniques used for similar heterocyclic compounds:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Formation of acid salts (e.g., hydrochloride) for improved purification and stability
Analytical Characterization
Mass Spectrometry
The compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 206, corresponding to its molecular weight plus a proton. Fragmentation patterns would likely include loss of the amine group and cleavage between the piperidine and pyridine rings.
Chromatographic Behavior
The chromatographic behavior of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would be influenced by its basic functional groups. In liquid chromatography, it would likely:
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Exhibit good retention on reverse-phase columns when acidified mobile phases are used
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Show characteristic retention on silica under appropriate conditions
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Require basic additives in the mobile phase to minimize peak tailing
Structural Feature | Potential Therapeutic Relevance |
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Piperidine ring | Common in CNS-active drugs, including antipsychotics and analgesics |
Primary amine | Potential hydrogen bonding interactions with biological targets |
Pyridine moiety | Can interact with various receptors and enzymes |
Ethyl linker | Provides conformational flexibility for receptor binding |
Research Applications
As a heterocyclic compound with multiple functional groups, 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine could serve as:
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A building block for the synthesis of more complex molecules
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A ligand in coordination chemistry
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A probe for studying receptor-ligand interactions
Industrial Applications
Potential industrial applications might include:
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Intermediate in pharmaceutical manufacturing
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Component in catalyst systems
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Building block for specialty chemicals
Biological Activity and Pharmacological Properties
Predicted Biological Targets
Based on structural similarities to known bioactive compounds, 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine might interact with several biological targets:
Potential Target | Rationale | Possible Therapeutic Area |
---|---|---|
Dopamine receptors | Piperidine motif common in dopaminergic drugs | Neuropsychiatric disorders |
Serotonin receptors | Nitrogen-containing heterocycles often interact with serotonergic system | Mood disorders, anxiety |
Cholinergic system | Pyridine analogues can affect cholinergic transmission | Cognitive disorders |
Histamine receptors | Aminopiperidines can show antihistamine activity | Allergy, inflammation |
Structure-Activity Relationships
The biological activity of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would likely be influenced by:
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The position of the nitrogen in the pyridine ring (4-position rather than 2- or 3-position)
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The presence of the primary amine at the 4-position of piperidine
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The stereochemistry at the ethyl linker
Modifications to these structural features would be expected to result in different biological activity profiles.
Comparison with Structural Analogs
Structural Variations and Their Impact
Table 3 presents a comparison of 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine with related compounds, highlighting structural differences and their potential impact on properties:
Current Research and Future Directions
Research Gaps
There are several areas where further research on 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine would be valuable:
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Detailed synthetic procedures and optimization
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Experimental determination of physicochemical properties
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Crystal structure analysis
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Biological activity screening against various targets
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Structure-activity relationship studies with systematic modifications
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